Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro-
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Overview
Description
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a sulfonamide group, a nitro group, and a morpholinomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
N-Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group is attached through a Mannich reaction involving formaldehyde, morpholine, and the imidazole derivative.
Nitration: The nitro group is introduced by nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Sulfonic Acid Derivatives: Formed by the reduction of the sulfonamide group.
Substituted Imidazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.
1-Methylimidazole: Lacks the sulfonamide and nitro groups.
4-Nitroimidazole: Lacks the sulfonamide and morpholinomethyl groups.
Uniqueness
Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the nitro group contributes to its antimicrobial properties.
Properties
CAS No. |
80348-59-0 |
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Molecular Formula |
C9H15N5O5S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
3-methyl-N-(morpholin-4-ylmethyl)-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C9H15N5O5S/c1-12-6-10-8(14(15)16)9(12)20(17,18)11-7-13-2-4-19-5-3-13/h6,11H,2-5,7H2,1H3 |
InChI Key |
XNLGIQHELXECGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)NCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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